molecular formula C19H22N2 B3046758 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- CAS No. 129226-09-1

1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-

Cat. No.: B3046758
CAS No.: 129226-09-1
M. Wt: 278.4 g/mol
InChI Key: SOGGLHQFUVHVFT-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- (CAS: 615281-08-8) is a benzimidazole derivative substituted at position 2 with a [1-[4-(2-methylpropyl)phenyl]ethyl] group. Its molecular formula is C₂₂H₂₆N₂, with an average molecular mass of 318.45 g/mol. The compound features a benzimidazole core fused to a benzene ring, with a branched isobutylphenyl side chain enhancing lipophilicity and steric bulk . Benzimidazoles are structural analogs of nucleotides, enabling interactions with biological targets such as enzymes and receptors . This compound has been explored in pharmacological contexts, including antimicrobial and anti-inflammatory applications .

Properties

IUPAC Name

2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-13(2)12-15-8-10-16(11-9-15)14(3)19-20-17-6-4-5-7-18(17)21-19/h4-11,13-14H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGGLHQFUVHVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385501
Record name 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129226-09-1
Record name 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at position 2 of the benzimidazole core significantly influences physicochemical properties:

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Features
Target Compound [1-[4-(2-methylpropyl)phenyl]ethyl] 318.45 High lipophilicity due to isobutyl group; potential for enhanced membrane permeability
2-(4-Hydroxy-phenyl)-1H-benzimidazole 4-hydroxyphenyl 210.23 Polar hydroxyl group improves solubility but reduces lipid bilayer penetration
2-(4-Methoxyphenyl)-1-propyl-1H-benzimidazole 4-methoxyphenyl, 1-propyl 266.34 Methoxy group balances solubility and lipophilicity; propyl chain adds steric bulk
1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole Benzyl, phenyl, chlorine 333.82 Chlorine atom enhances electronegativity, influencing binding affinity

Key Observations :

  • Halogenation (e.g., chlorine in ) increases molecular weight and electronic effects, which may enhance target binding but reduce metabolic stability.
Antimicrobial Activity:
  • Target Compound Analogs (B2, B4) : Synthesized derivatives with isobutylphenyl groups demonstrated potent activity against Escherichia coli (B2) and Candida albicans (B4), likely due to hydrophobic interactions with microbial membranes .
  • 2-Phenyl-1H-benzimidazole Derivatives : Display broad-spectrum antimicrobial activity, with trifluoroacetic acid-synthesized analogs showing efficacy against Gram-positive bacteria .
Anti-inflammatory Activity:
  • Compounds with alkyl/aryl substituents (e.g., B2, B3, B4) reduced carrageenan-induced edema in rats by 58–62%, comparable to diclofenac sodium . Hydrophobic side chains may enhance COX-2 inhibition via van der Waals interactions.

Structural and Crystallographic Insights

  • Crystal Packing : A related benzimidazole derivative (1-{2-(4-chlorobenzyloxy)-2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazole) exhibited a planar benzimidazole ring (deviation: -0.018 Å) and chair conformation in the morpholine ring. Weak C–H⋯O hydrogen bonds formed R₂²(28) dimers, stabilizing the crystal lattice .
  • Target Compound : While crystallographic data are unavailable, its isobutylphenyl group likely induces steric hindrance, affecting molecular conformation and intermolecular interactions.

Biological Activity

Overview

1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- is a derivative of benzimidazole, a class of compounds recognized for their diverse biological activities . These include antimicrobial , antiviral , anticancer , and antihypertensive properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Target of Action : Benzimidazole derivatives typically target enzymes and receptors involved in critical biological processes.

Mode of Action : The mechanisms include:

  • Competitive inhibition : Binding to the active site of enzymes.
  • Allosteric modulation : Inducing conformational changes in enzymes or receptors.
  • Direct binding : Interacting with DNA or other cellular components.

Biochemical Pathways : These compounds can influence numerous pathways, affecting cellular responses such as enzyme activity and signal transduction.

Pharmacokinetics

The pharmacokinetic profile of 1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- is influenced by its structural components:

  • The benzimidazole core enhances stability and bioavailability.
  • The 2-methylpropylphenyl group affects lipophilicity, impacting absorption and distribution within biological systems.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For example:

  • In vitro studies have shown that certain derivatives possess minimal inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Streptococcus faecalis .
CompoundMIC (µg/mL)Target Organism
2g8Streptococcus faecalis
2g4Staphylococcus aureus
2g4Methicillin-resistant S. aureus

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied:

  • A study found that specific derivatives exhibited antiproliferative effects on cancer cell lines such as MDA-MB-231, with IC50 values indicating effective inhibition .
CompoundIC50 (µM)Cell Line
2g16.38MDA-MB-231
2d29.39MDA-MB-231

Antifungal Activity

The antifungal efficacy of these compounds has also been documented:

  • Compounds showed moderate activity against fungi like Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized novel benzimidazole derivatives and evaluated their biological activities, finding significant anticancer effects linked to their structural modifications .
  • Topoisomerase Inhibition : Research focused on bi-benzimidazole derivatives demonstrated their ability to inhibit topoisomerase I, a key enzyme in DNA replication, suggesting potential as chemotherapeutic agents .
  • Antioxidant Properties : Recent studies have explored the antioxidant activities of benzimidazole derivatives, indicating their potential in mitigating oxidative stress-related diseases .

Q & A

Q. Advanced Research Focus

  • ADME profiling :
    • Absorption : Caco-2 permeability assays (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability).
    • Metabolism : LC-MS/MS analysis of hepatic microsome incubations to identify CYP450-mediated oxidation (e.g., CYP3A4) .
  • Plasma protein binding : Equilibrium dialysis (≥90% binding reduces free drug concentration) .
  • In vivo PK : Rodent studies with IV/PO dosing to calculate AUC, t₁/₂, and clearance. Lipophilic derivatives (logP > 3) often exhibit prolonged t₁/₂ but risk hepatotoxicity .

How do structural modifications at the benzimidazole C2 position influence selectivity against parasitic vs. human targets (e.g., Trichinella spiralis vs. human kinases)?

Q. Advanced Research Focus

  • Antiparasitic activity : 2-(Trifluoromethyl) groups enhance binding to β-tubulin in helminths (Ki ~ 0.8 µM) but show low affinity for human tubulin .
  • Kinase inhibition : Bulky aryl-ethyl groups (e.g., 4-(2-methylpropyl)phenyl) may sterically clash with ATP-binding pockets in human kinases (e.g., EGFR), reducing off-target effects .
    Experimental validation :
  • Crystallography : Resolve co-crystal structures with T. spiralis tubulin vs. human isoforms.
  • Selectivity screening : Kinase profiling panels (e.g., DiscoverX) .

What analytical techniques are critical for characterizing degradation products of 2-[1-[4-(2-methylpropyl)phenyl]ethyl]- derivatives under accelerated stability conditions?

Q. Advanced Research Focus

  • Forced degradation studies : Expose compounds to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).
  • LC-HRMS : Identify oxidative (e.g., hydroxylation) or hydrolytic (e.g., imidazole ring cleavage) products .
  • NMR tracking : Monitor deuteration in D₂O to confirm hydrolytic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-
Reactant of Route 2
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1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-

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